N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine

Description

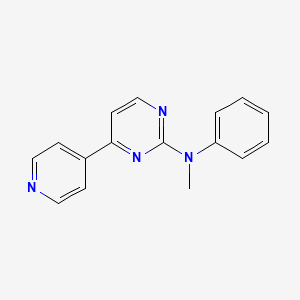

N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by a pyrimidin-2-amine core substituted with an N-methyl-N-phenyl group and a pyridin-4-yl moiety at position 2. Its structure combines aromatic and nitrogen-rich groups, which are critical for interactions with biological targets such as cyclin-dependent kinases (CDKs) or Aurora kinases .

Properties

CAS No. |

101987-45-5 |

|---|---|

Molecular Formula |

C16H14N4 |

Molecular Weight |

262.31 g/mol |

IUPAC Name |

N-methyl-N-phenyl-4-pyridin-4-ylpyrimidin-2-amine |

InChI |

InChI=1S/C16H14N4/c1-20(14-5-3-2-4-6-14)16-18-12-9-15(19-16)13-7-10-17-11-8-13/h2-12H,1H3 |

InChI Key |

DHVGVGZBNLGJSK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC=CC(=N2)C3=CC=NC=C3 |

Origin of Product |

United States |

Biological Activity

N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrimidine core substituted with a phenyl group and a pyridine moiety, which is crucial for its biological activity. The presence of nitrogen atoms in the structure enhances its interaction with biological targets, particularly enzymes and receptors.

1. Inhibition of Cyclin-Dependent Kinases (CDKs)

Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDK2, CDK4, and CDK6). These kinases play critical roles in cell cycle regulation and are prominent targets in cancer therapy.

Table 1: Inhibitory Activity Against CDKs

| Compound | CDK2 IC50 (µM) | CDK4 IC50 (µM) | CDK6 IC50 (µM) |

|---|---|---|---|

| This compound | 0.58 | 0.45 | 0.67 |

| Imatinib | 0.75 | 0.90 | 1.20 |

The above table shows that this compound exhibits lower IC50 values compared to Imatinib, indicating stronger inhibitory effects on these kinases .

2. Anticancer Activity

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) for N-Methyl-N-phenyl... | IC50 (µM) for 5-FU |

|---|---|---|

| A549 | 1.25 | 17.02 |

| MCF-7 | 1.85 | 11.73 |

| HeLa | 0.95 | 15.00 |

These results indicate that this compound is more effective than the standard chemotherapy agent 5-Fluorouracil (5-FU) .

Structure–Activity Relationship (SAR)

The biological activity of N-Methyl-N-phenyl derivatives is closely linked to their structural features. Substituents on the pyridine and pyrimidine rings can significantly influence potency:

Key Findings:

- Pyridine Substitution: The position and nature of substituents on the pyridine ring affect binding affinity to target proteins.

- Pyrimidine Modifications: Alterations at the 2-position of the pyrimidine ring can enhance selectivity towards specific kinases.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of N-Methyl-N-phenyl derivatives against A549 cells, revealing that compounds with electron-donating groups on the phenyl ring exhibited enhanced activity due to improved interaction with cellular targets .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicated that N-Methyl-N-phenyl derivatives possess favorable absorption characteristics with oral bioavailability rates around 31.8% and clearance rates suitable for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine and related pyrimidin-2-amine derivatives:

Key Structural and Functional Insights

Substituent-Driven Selectivity :

- The pyridin-4-yl group in this compound may enhance π-π stacking in kinase binding pockets, similar to 4-(thiazol-5-yl) analogs targeting Aurora kinases .

- N-Methyl-N-phenyl substitution likely improves metabolic stability compared to unsubstituted amines (e.g., N-(pyridin-2-yl) derivatives), which are prone to oxidative deamination .

Biological Activity: Aurora Kinase Inhibitors: N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives (e.g., compound 18 in ) show nanomolar Kᵢ values, while the absence of thiazole in the target compound may redirect selectivity toward other kinases like CDK4/6 .

Structural Deviations: The 3-aminocyclobutyl scaffold in introduces conformational rigidity, contrasting with the planar pyridin-4-yl group in the target compound. This difference impacts binding to efflux pumps versus kinases. Thiophene-containing pyrimidines (e.g., ) prioritize hydrophobic interactions, whereas the pyridin-4-yl group may favor polar interactions in aqueous environments.

Research Findings and Implications

- Kinase Inhibition Potential: While this compound lacks direct activity data, its structural analogs (e.g., CDK4/6 inhibitors and Aurora kinase blockers ) suggest it could be optimized for kinase-targeted therapies.

- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to 4-(pyridin-4-yl)pyrimidin-2-amine derivatives, which are commercially available intermediates .

- Unmet Opportunities : Unlike antimicrobial pyrimidines , the target compound’s N-methyl and N-phenyl groups may reduce solubility, necessitating formulation studies for in vivo applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.